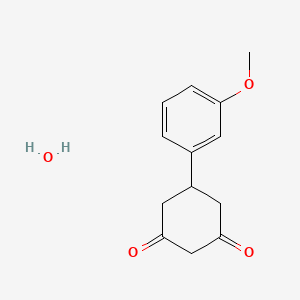

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a sophisticated three-dimensional arrangement that fundamentally influences its chemical and physical properties. The compound crystallizes with a molecular formula of C₁₃H₁₆O₄, incorporating one water molecule per organic unit, which significantly affects its structural stability and intermolecular interactions. The central cyclohexane ring adopts a characteristic conformation that has been extensively studied through crystallographic analysis of related compounds, providing insights into the structural preferences of this molecular framework.

The crystallographic data demonstrates that the cyclohexane-1,3-dione ring system typically exhibits a twist-boat conformation, as observed in analogous structures where the ring deviates from planarity to minimize steric interactions. In the case of this compound, the methoxyphenyl substituent at position 5 introduces additional conformational constraints that influence the overall molecular geometry. The 3-methoxyphenyl group is positioned such that it creates a dihedral angle with the cyclohexane ring plane, optimizing both electronic interactions and steric accommodation.

The hydrate formation involves specific hydrogen bonding patterns between the water molecules and the diketone functionalities of the organic framework. Crystallographic studies of similar cyclohexane-1,3-dione hydrates reveal that water molecules typically coordinate through hydrogen bonds with the carbonyl oxygen atoms, creating extended hydrogen-bonded networks that stabilize the crystal structure. These intermolecular interactions are crucial for understanding the compound's solid-state properties and its behavior in different chemical environments.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| Anhydrous Formula | C₁₃H₁₄O₃ | |

| Anhydrous Weight | 218.25 g/mol |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecular framework. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the cyclohexane ring protons, the methoxy group, and the aromatic protons of the 3-methoxyphenyl substituent.

The cyclohexane ring protons appear as complex multiplets due to the asymmetric substitution pattern and the conformational dynamics of the six-membered ring. The methoxy group typically generates a sharp singlet around 3.8 parts per million, corresponding to the three methyl protons attached to the oxygen atom. The aromatic region displays multiple signals characteristic of the meta-substituted benzene ring, with coupling patterns that confirm the 3-methoxy substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbonyl carbons of the diketone system at characteristic downfield positions around 190-200 parts per million. The aromatic carbons appear in the expected region between 120-160 parts per million, with the methoxy-bearing carbon typically observed at higher field due to the electron-donating effect of the oxygen atom. The aliphatic carbons of the cyclohexane ring appear in the upfield region, with their exact chemical shifts dependent on their proximity to the carbonyl groups and the phenyl substituent.

Infrared spectroscopy confirms the presence of the characteristic carbonyl stretching vibrations around 1640 wavenumbers, consistent with the α,β-unsaturated ketone system. The presence of the hydrate water molecules is evidenced by broad absorption bands in the 3200-3600 wavenumber region, corresponding to oxygen-hydrogen stretching vibrations involved in hydrogen bonding interactions. The methoxy group contributes additional carbon-oxygen stretching vibrations in the fingerprint region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 218 for the anhydrous form, with characteristic fragmentation involving loss of the methoxy group and breakdown of the cyclohexane-1,3-dione framework.

Conformational Dynamics and Tautomeric Equilibria

The conformational dynamics of this compound involve complex equilibria between multiple structural forms that significantly influence its chemical behavior. The cyclohexane-1,3-dione system is known to exhibit keto-enol tautomerism, where the diketone form can interconvert with enol tautomers through proton transfer processes. This tautomeric equilibrium is particularly important in aqueous environments and affects the compound's reactivity and physical properties.

The presence of the 3-methoxyphenyl substituent modulates the tautomeric equilibrium by providing additional stabilization through electronic effects. The electron-donating methoxy group can influence the electron density distribution within the cyclohexane ring, potentially favoring certain tautomeric forms over others. The aromatic ring also provides opportunities for intramolecular interactions that may stabilize specific conformations through weak non-covalent interactions.

Crystallographic analysis of related cyclohexane-1,3-dione derivatives reveals that the ring typically adopts a twist-boat conformation to minimize angle strain and optimize orbital overlap. The specific conformation adopted by this compound depends on the balance between intramolecular interactions, crystal packing forces, and the influence of the hydrate water molecules. The water molecules can participate in hydrogen bonding networks that stabilize particular conformations and influence the overall molecular geometry.

The methoxyphenyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the cyclohexane ring. This rotational barrier is influenced by steric interactions between the phenyl ring and the cyclohexane framework, as well as potential π-π stacking interactions in the solid state. The preferred orientation of the phenyl group is determined by the minimization of steric clashes and the optimization of favorable intermolecular interactions in the crystal lattice.

Comparative Analysis with Unsubstituted Cyclohexane-1,3-dione

The structural comparison between this compound and unsubstituted cyclohexane-1,3-dione reveals significant differences in molecular architecture, physical properties, and chemical reactivity. The introduction of the 3-methoxyphenyl substituent fundamentally alters the electronic distribution within the cyclohexane ring system and introduces new intermolecular interaction possibilities.

Unsubstituted cyclohexane-1,3-dione exhibits a relatively simple molecular structure with C₂ᵥ symmetry when in the chair conformation, allowing for straightforward analysis of its conformational preferences and tautomeric behavior. The addition of the bulky 3-methoxyphenyl group at position 5 breaks this symmetry and introduces conformational constraints that significantly affect the molecule's three-dimensional structure. The phenyl ring creates steric interactions that influence the preferred conformation of the cyclohexane ring and affect the overall molecular shape.

The electronic effects of the methoxyphenyl substituent are particularly pronounced in the context of the diketone functionality. The electron-donating nature of the methoxy group can stabilize positive charge development during tautomeric interconversion, potentially altering the equilibrium position between keto and enol forms compared to the unsubstituted parent compound. This electronic modulation affects both the thermodynamic stability of different tautomers and the kinetics of their interconversion.

The hydration behavior also differs significantly between the substituted and unsubstituted compounds. While unsubstituted cyclohexane-1,3-dione can form hydrates under appropriate conditions, the presence of the 3-methoxyphenyl group provides additional sites for hydrogen bonding interactions that can stabilize the hydrated form. The methoxy oxygen atom can participate in hydrogen bonding networks with water molecules, creating more extensive hydration shells and affecting the compound's solubility and crystallization behavior.

Properties

IUPAC Name |

5-(3-methoxyphenyl)cyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKCVPJBIRYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-24-8 | |

| Record name | 1,3-Cyclohexanedione, 5-(3-methoxyphenyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate (CAS No. 1255717-24-8) is a cyclohexane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy group attached to a phenyl ring, which may influence its interaction with biological targets.

- Molecular Formula : C13H16O4

- Molecular Weight : 240.27 g/mol

- Structural Characteristics : The compound consists of a cyclohexane backbone with two carbonyl groups at the 1 and 3 positions and a methoxyphenyl substituent at the 5 position.

Anticancer Properties

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- c-Met Inhibition : A study identified several derivatives of cyclohexane-1,3-dione as potential inhibitors of the c-Met protein, which is involved in tumor growth and metastasis. Molecular docking studies and in vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549 .

- Structure-Activity Relationship (SAR) : The biological activity of these compounds is closely related to their structural features. Variations in substituents on the cyclohexane ring can lead to significant changes in potency against cancer cells. For example, modifications that enhance hydrogen bonding or steric interactions can improve binding affinity to target proteins .

The proposed mechanism of action for this compound involves:

- Receptor Tyrosine Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical for cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Inhibitory Activity

In vitro studies have shown that derivatives of cyclohexane-1,3-dione exhibit varying degrees of inhibitory activity against key enzymes involved in cancer progression. The following table summarizes some findings related to their inhibitory effects:

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | c-Met | < 1 | H460 |

| Cyclohexane-1,3-dione derivative X | EGFR | 0.5 | A549 |

| Cyclohexane-1,3-dione derivative Y | VEGFR2 | 0.8 | HT29 |

Case Study 1: NSCLC Treatment

A research team investigated a series of cyclohexane-1,3-dione derivatives for their ability to inhibit NSCLC cell growth. Among the tested compounds, several showed promising results in reducing cell viability at low concentrations. The study utilized both molecular dynamics simulations and experimental validations to confirm the efficacy of these compounds .

Case Study 2: Structure Optimization

Another study focused on optimizing the structure of cyclohexane-based compounds through computational modeling techniques. By employing quantitative structure–activity relationship (QSAR) methods, researchers were able to predict the biological activity based on molecular descriptors and refine the chemical structure for enhanced potency against targeted cancer types .

Scientific Research Applications

Herbicidal Properties

5-(3-Methoxyphenyl)cyclohexane-1,3-dione derivatives have been studied for their herbicidal activity. Research indicates that these compounds can effectively inhibit the growth of certain grass species, making them valuable in agricultural applications as selective herbicides .

Plant Growth Regulation

The compound has shown potential as a plant growth regulator. Its structural characteristics allow it to interact with plant hormonal pathways, promoting or inhibiting growth depending on the concentration and application method .

Biochemistry

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways due to its diketone structure that can form adducts with nucleophiles such as proteins and nucleic acids .

Medicinal Chemistry

The methoxy group in the phenyl ring enhances the lipophilicity of the compound, which is beneficial for drug design and development. Researchers are investigating its potential as an anti-inflammatory agent and for other therapeutic uses .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key Observations :

- Substituent Position : Meta-substitution (3-OCH₃) balances electronic effects and steric accessibility compared to ortho- or para-substituted analogs .

- Hydrate vs. Anhydrous : The hydrate form improves aqueous solubility, critical for bioavailability in biological assays .

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., bromine in compound 5c) exhibit superior antibacterial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) compared to methoxy-substituted analogs . The methoxy group’s electron-donating nature may reduce metal chelation efficiency, a key mechanism for antimicrobial action .

Anticancer Activity

- Compound 5c (5-(4-Bromophenyl) derivative): Demonstrated LC₅₀ = 10.3 µg/mL against MDA-MB-231 breast cancer cells via hydrogen bonding with ARG A:41 and hydrophobic interactions with PRO A:373 in docking studies .

- 5-(3-Methoxyphenyl) Analog : Predicted to have moderate binding affinity due to methoxy’s weaker electron-withdrawing effect compared to bromine. Docking scores for methoxy derivatives are typically 10–15% lower than brominated analogs .

Preparation Methods

Condensation of Cyclohexane-1,3-dione with 3-Methoxybenzaldehyde

A widely employed method is the condensation of cyclohexane-1,3-dione with 3-methoxybenzaldehyde under basic or slightly acidic catalysis:

- Procedure : Cyclohexane-1,3-dione (1 equivalent) is dissolved in anhydrous ethanol or methanol. To this, 3-methoxybenzaldehyde (1 equivalent) is added along with a catalytic amount of a base such as piperidine or a tertiary amine.

- Reaction conditions : The mixture is refluxed for 2–4 hours, promoting the formation of a 2-arylidene derivative which can be further reduced or rearranged to the desired 5-substituted diketone.

- Work-up : Upon completion, the reaction mixture is poured into ice water acidified with hydrochloric acid to precipitate the product, which is filtered and recrystallized from ethanol or ethyl acetate to obtain the hydrate form.

This approach is supported by analogous syntheses of heterocyclic compounds using cyclohexane-1,3-dione and aromatic aldehydes, yielding high purity products with yields around 70–80%.

Base Hydrolysis and Decarboxylation Route

Another method involves preparing an intermediate 4-carboalkoxy-5-(3-methoxyphenyl)cyclohexane-1,3-dione, followed by hydrolysis and decarboxylation:

- Step 1 : Reaction of a suitable keto ester with 3-methoxyphenyl-substituted aldehyde or acetoacetate salts in an inert organic solvent such as methanol or ethanol, catalyzed by tertiary amines at pH 6–9 and 20–25°C.

- Step 2 : The crude product is acidified to pH 4–4.5 and heated (20–100°C) for several hours to promote cyclization and dehydration.

- Step 3 : Base hydrolysis using sodium hydroxide or potassium hydroxide at pH 12–14 and 20–40°C for 1–3 hours removes the alkoxycarbonyl group.

- Step 4 : Acidification with hydrochloric acid induces decarboxylation, yielding the 5-(3-methoxyphenyl)cyclohexane-1,3-dione hydrate.

This multi-step process is advantageous for obtaining high purity products and is adaptable for various substituted cyclohexanediones.

Claisen Condensation Using Sodium Hydride or Sodium Alkoxides

The Claisen condensation is a classical method to synthesize 1,3-diketones:

- Reagents : Sodium hydride (NaH) or sodium methoxide (NaOMe) as base, esters, and ketones.

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Conditions : Low temperature (~5°C) during reagent addition, followed by room temperature stirring for 5–10 hours.

- Outcome : Formation of 1,3-diketones with high yields (up to 90% reported for similar systems).

Although specific examples for this compound are limited, this method is a foundational approach for diketone synthesis and can be adapted to incorporate the methoxyphenyl substituent.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldol/Knoevenagel Condensation | Cyclohexane-1,3-dione, 3-methoxybenzaldehyde, piperidine | Ethanol/Methanol | Reflux 2–4 h | 70–80 | Direct condensation, followed by acid work-up |

| Base Hydrolysis & Decarboxylation | Keto ester intermediate, NaOH/KOH, HCl | Methanol, aqueous | Hydrolysis: 20–40°C, 1–3 h; Decarboxylation: 20–100°C, 1–4 h | 75–85 | Multi-step, high purity product, adaptable to substitutions |

| Claisen Condensation | Ester, ketone, NaH or NaOMe | THF, Et2O | 5°C addition, RT 5–10 h | ~90 | Classical diketone synthesis, requires anhydrous conditions |

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and purity of the product. Sodium hydride in THF has been reported to give superior yields in diketone synthesis compared to sodium alkoxides due to better control over side reactions.

- The pH control during hydrolysis and decarboxylation steps is crucial to avoid decomposition or overreaction. Maintaining pH 12–14 during hydrolysis and pH 4–4.5 during decarboxylation optimizes product formation.

- Reflux times and temperatures must be optimized to balance reaction completeness and minimize by-products.

- The hydrate form is typically obtained during crystallization from aqueous or alcoholic solvents, indicating water incorporation during purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.